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molecular formula C9H11BrN2O2S B8481319 3-Bromo-5-(1,1-dioxo-isothiazolidin-2-ylmethyl)-pyridine

3-Bromo-5-(1,1-dioxo-isothiazolidin-2-ylmethyl)-pyridine

Cat. No. B8481319
M. Wt: 291.17 g/mol
InChI Key: PGXGPBVTODRJKF-UHFFFAOYSA-N
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Patent
US08383827B2

Procedure details

A 40 mL scintillation vial was charged with 1,1-dioxo-isothiazolidine (115 mg, 0.949 mmol) and DMF (3 mL). The reaction mixture was cooled to 0° C. and sodium hydride (95 mg, 2.373 mmol) was added. The reaction was left to stir at room temperature for 20 min followed by the addition of 3-bromo-5-(chloromethyl)pyridine hydrochloride (277 mg, 1.139 mmol). The reaction was stirred at room temperature for 3 h, then quenched with water and extracted with ethyl acetate. The organic layer was washed with water twice, dried over sodium sulfate and concentrated in vacuo. The crude was purified by silica gel flash chromatography using heptane-ethyl acetate (60-40, v/v) to afford 3-bromo-5-(1,1-dioxo-isothiazolidin-2-ylmethyl)-pyridine as a colorless oil. MS (ESI) m/z 292.9 (M+H)+
Quantity
115 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:7])[CH2:6][CH2:5][CH2:4][NH:3]1.[H-].[Na+].Cl.[Br:11][C:12]1[CH:13]=[N:14][CH:15]=[C:16]([CH2:18]Cl)[CH:17]=1>CN(C=O)C>[Br:11][C:12]1[CH:13]=[N:14][CH:15]=[C:16]([CH2:18][N:3]2[CH2:4][CH2:5][CH2:6][S:2]2(=[O:7])=[O:1])[CH:17]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
115 mg
Type
reactant
Smiles
O=S1(NCCC1)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
95 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
277 mg
Type
reactant
Smiles
Cl.BrC=1C=NC=C(C1)CCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1)CN1S(CCC1)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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